3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide
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Overview
Description
3-[4-(2-Methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide typically involves multiple steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
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Substitution with Methoxyphenyl Group: : The methoxyphenyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a piperazine derivative with a methoxyphenyl halide under basic conditions .
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Formation of the Propanamide Moiety: : The final step involves the acylation of the substituted piperazine with a 3-methylphenylpropanoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the amide group, converting it to an amine.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors . This makes it a candidate for the development of new drugs targeting these pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects in treating neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain suggests it could be useful in managing conditions such as depression, anxiety, and schizophrenia .
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C21H27N3O2/c1-17-6-5-7-18(16-17)22-21(25)10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)26-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
InChI Key |
IYDNOOYWMZXEKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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